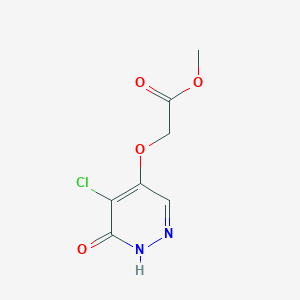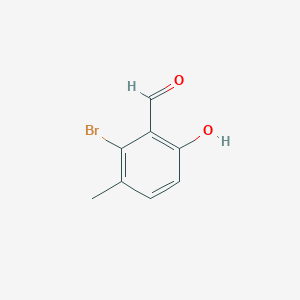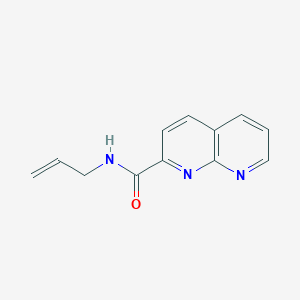![molecular formula C9H15N3OS B11889196 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide CAS No. 117840-41-2](/img/structure/B11889196.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thia-1,4-diazaspiro[45]dec-3-en-3-yl)acetamide is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide typically involves the reaction of appropriate amines with thioglycolic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic ring system.
Substitution: The acetamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-Thia-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-ulcer properties.
Mechanism of Action
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in gastrointestinal health. The compound may inhibit certain enzymes or receptors, leading to its observed anti-ulcer activity .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also exhibit anti-ulcer properties and have a related structural motif.
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
117840-41-2 |
|---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(13)10-8-11-9(12-14-8)5-3-2-4-6-9/h12H,2-6H2,1H3,(H,10,11,13) |
InChI Key |
JGGVVWJXSCPGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2(CCCCC2)NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)


![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)






![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)


